molecular formula C15H17BrO5 B2617657 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 385387-36-0

2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2617657
CAS No.: 385387-36-0
M. Wt: 357.2
InChI Key: JGNPYZGBWSRLJX-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at the C6 position, an ethoxy group at C5, a methyl group at C2, and a 2-methoxyethyl ester at the C3 carboxylate position.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO5/c1-4-19-13-7-10-12(8-11(13)16)21-9(2)14(10)15(17)20-6-5-18-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNPYZGBWSRLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCCOC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process .

Chemical Reactions Analysis

2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the methoxyethyl group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., pyridine), and specific reagents like sodium methoxide, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Research indicates that 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate exhibits a range of biological activities, primarily in the following areas:

Anticancer Activity

Benzofuran derivatives, including this compound, have been shown to possess significant anticancer properties. Key mechanisms include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at various checkpoints, inhibiting cancer cell proliferation.

Case Study: Breast Cancer Cell Lines

A recent study investigated the effects of related benzofuran derivatives on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers (caspase-3 activation) after treatment with the compound.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is often linked to the suppression of NF-kB signaling pathways.

Case Study: Allergic Reactions

In a study utilizing RBL-2H3 mast cells, treatment with related benzofuran compounds resulted in reduced levels of β-hexosaminidase release upon antigen stimulation, suggesting effective inhibition of mast cell degranulation.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Variations and Substitution Patterns

The compound’s key structural features are compared to analogs in Table 1:

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) XLogP3
2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (Target) Br (C6), OEt (C5), Me (C2) 2-Methoxyethyl ~485.96 (estimated) ~5.5
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 4) Br (C6), OH (C5), Me (C2) Methyl 314.14 2.9
Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate Br (C6), OEt (C5), Me (C2) Ethyl 415.3 5.7
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Br (C4), dibromoacetyl (C6), OH (C5), Me (C2) Methyl 499.83 4.8
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Br (C6), (E)-3-phenylpropenoxy (C5), Me (C2) Ethyl 415.3 5.7

Key Observations :

  • Bromine at C6 and ethoxy at C5 are conserved in some analogs, but halogenation patterns (e.g., dibromoacetyl in III) significantly alter reactivity and bioactivity .
  • Lipophilicity : Higher XLogP3 values (e.g., 5.5–5.7) in brominated derivatives suggest increased membrane permeability compared to hydroxylated analogs like Compound 4 (XLogP3 2.9) .
Cytotoxicity and Antimicrobial Effects
  • Brominated vs. Non-Brominated Analogs: Brominated compounds generally exhibit lower cytotoxicity than non-halogenated precursors. For example, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) showed significant cytotoxicity against cancer cells, while its non-brominated precursor was less active .
  • Ester Group Influence : Ethyl and methyl esters (e.g., Compound 5 in ) demonstrate antifungal activity, but the 2-methoxyethyl group in the target compound may modulate pharmacokinetics due to its intermediate polarity .
  • Substituent-Specific Effects: The (E)-3-phenylpropenoxy group in introduces aromaticity, likely enhancing interactions with hydrophobic enzyme pockets, whereas the dichlorophenyl methoxy group in increases steric bulk and electronegativity.

Biological Activity

2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core structure with various substituents that may influence its biological activity. The presence of bromine and ethoxy groups is particularly noteworthy, as halogenated compounds often exhibit enhanced bioactivity compared to their non-halogenated counterparts.

Biological Activity

Pharmacological Properties
Research indicates that benzofuran derivatives, including this compound, have demonstrated a range of pharmacological effects:

  • Anticancer Activity :
    • Benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .
    • A specific study highlighted the ability of related benzofuran compounds to suppress tumor growth in vivo, suggesting potential as anticancer agents .
  • Antimicrobial Effects :
    • Compounds with similar structures have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes .
  • Anti-inflammatory Activity :
    • Some benzofurans have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators, indicating potential therapeutic applications in inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many benzofurans inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and cell survival .

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor size compared to controls, supporting its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What synthetic routes are recommended for 2-Methoxyethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and esterification steps. For brominated benzofuran derivatives, starting materials like 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo selective bromination at C4 or C6 positions using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) . Ethoxy and methoxyethyl groups are introduced via nucleophilic substitution or alkylation. For example, alkylation with 2-methoxyethyl bromide in the presence of NaH/THF at 0°C can yield the methoxyethyl ester . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., excess halogenating agents), and using anhydrous conditions to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming substituent positions (e.g., bromo, ethoxy) through chemical shifts and coupling patterns. For instance, the deshielded proton adjacent to the bromine atom typically appears at δ 7.5–8.0 ppm .
  • X-ray Crystallography : Resolves molecular conformation and crystal packing. Use SHELX-2018 for structure refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to study electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Software like Discovery Studio (DS) enables docking studies with proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways . For example, modeling the benzofuran core’s π-π stacking interactions can explain inhibitory effects on specific enzymes. Validate predictions with in vitro assays (e.g., enzyme inhibition assays).

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate conflicting data using complementary techniques:
  • If NMR suggests a bromine at C6 but X-ray shows C5 substitution, re-examine synthetic conditions for potential regioisomer formation .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns (e.g., 79Br/81Br doublet) .
  • Re-refine crystallographic data with SHELXL to detect disorders or twinning .

Q. What experimental protocols mitigate degradation of labile substituents (e.g., ethoxy groups) during prolonged studies?

  • Methodological Answer :
  • Temperature Control : Store samples at –20°C in amber vials to slow hydrolysis of ester groups.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of methoxyethyl chains.
  • Stabilization Additives : Use radical scavengers (e.g., BHT) in solutions to inhibit radical-mediated degradation .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystal Twinning : Common in brominated derivatives due to heavy atom effects. Use SHELXD for twin law identification and SHELXL-2018 for detwinning .
  • Poor Diffraction : Optimize crystallization solvents (e.g., DMSO/water mixtures) and employ slow evaporation at 4°C. For hygroscopic samples, use synchrotron radiation to enhance data resolution .

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